molecular formula C16H16N4OS2 B2991087 4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1207025-71-5

4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No.: B2991087
CAS No.: 1207025-71-5
M. Wt: 344.45
InChI Key: WSMSJDZUMYAFHD-UHFFFAOYSA-N
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Description

4-(Benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a benzothiazole scaffold linked to a thiophene group via a piperazine carboxamide bridge. This specific structural motif is of significant interest in medicinal chemistry, particularly in the development of ligands for central nervous system (CNS) targets. Compounds incorporating the benzo[d]thiazol-2-yl-piperazine core have been investigated as potential inhibitors of neuronal nitric oxide synthase (nNOS), a key enzyme implicated in the neurotoxic processes underlying neurodegenerative diseases such as Parkinson's . Furthermore, related benzothiazole-phenyl analogs are actively being explored as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . This dual inhibition represents a modern polypharmacology approach for the treatment of pain and inflammation, as it simultaneously elevates protective epoxy fatty acids (EETs) and endocannabinoids (e.g., anandamide), producing synergistic anti-nociceptive effects in preclinical models without the motor side effects associated with opioids . The inclusion of the thiophene carboxamide moiety in this compound may influence its pharmacokinetic properties and target affinity, making it a valuable chemical tool for researchers probing novel pathways in neuropharmacology and analgesic drug discovery. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c21-15(18-14-6-3-11-22-14)19-7-9-20(10-8-19)16-17-12-4-1-2-5-13(12)23-16/h1-6,11H,7-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMSJDZUMYAFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate alkyl halide. The resulting benzothiazole intermediate is then reacted with piperazine to form the piperazine-benzothiazole conjugate. Finally, the thiophene moiety is introduced through a substitution reaction with thiophen-2-ylamine.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using thiophen-2-ylamine and other nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Formation of reduced derivatives of the benzothiazole ring.

  • Substitution: Introduction of various substituents on the piperazine ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Heterocycle Substituents on Piperazine-Carboxamide Molecular Weight (g/mol) Key Properties/Data Reference ID
4-(Benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide (Target) Benzo[d]thiazole Thiophen-2-yl ~386.4 (calculated) Not explicitly provided; inferred similar solubility/logP to analogs. -
4-(6-(Phenylcarbamoyl)benzo[d]thiazol-2-yl)-1-Boc-piperazine (4a) Benzo[d]thiazole Boc-protected piperazine, phenylcarbamoyl - Yield: 216 mg; Rf = 0.54; yellow amorphous solid.
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (4–20) Benzo[d]thiazole Dichlorophenyl sulfonyl, phenyl - Yield: 48%; characterized by NMR/HRMS.
N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-carboxamide Thiazole 4-Fluorophenyl, dimethylisoxazole - FAAH IC50: 3.3 nM; PET tracer for brain imaging.
N-Cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide Benzo[d]thiazole Cyclopentyl, methylsulfonyl 408.5 Higher molecular weight due to sulfonyl group; potential improved solubility.
4-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide Benzo[d]imidazole Thiophen-2-ylmethyl - Structural analog with benzimidazole instead of benzothiazole.
Key Observations:
  • Heterocycle Replacement: Replacing benzothiazole with benzimidazole () or thiazole () alters electronic properties and binding affinities. For example, the thiazole-based compound in showed nanomolar FAAH inhibition, suggesting heterocycle choice critically impacts target selectivity .
  • In contrast, lipophilic groups like thiophene or cyclopentyl may improve CNS penetration .
  • Synthetic Yields : Yields for analogs vary widely (16–75% in ), indicating challenges in coupling reactions or purification. The target compound’s synthesis likely faces similar hurdles, though specific data is unavailable .

Biological Activity

The compound 4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[d]thiazole moiety: Known for its biological activity, particularly in enzyme inhibition.
  • Piperazine ring : Enhances binding affinity to biological targets.
  • Thiophene group : Contributes to the compound's stability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : The benzo[d]thiazole ring interacts with enzymes such as nitric oxide synthases (NOS), exhibiting selective inhibition.
  • Receptors : Modulation of receptor activity has been noted, which may influence neurotransmitter levels.

In Vitro Studies

Recent studies have demonstrated significant biological effects:

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition :
    • A study reported that related compounds exhibited >95% cell survival in MTT assays and significant selectivity for nNOS over other isoforms (eNOS and iNOS) .
    • The compound showed improved motor functions in 6-OHDA-induced rat models of Parkinson's disease, suggesting neuroprotective potential .
  • Acetylcholinesterase (AChE) Inhibition :
    • Compounds containing similar structures were evaluated for AChE inhibitory activity, with some derivatives showing IC50 values as low as 2.7 µM, indicating potential for treating Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeCompound ReferenceIC50/EffectNotes
nNOS InhibitionCompound 18nNOS = 66.73 ± 1.51Selective inhibition in HEK 293 cells
NeuroprotectionCompound 18Improved motor functionTested in 6-OHDA-induced rat models
AChE InhibitionVarious derivativesIC50 = 2.7 µMPotential application in Alzheimer's therapy

Case Studies

  • Parkinson's Disease Model :
    • In a study involving unilaterally lesioned rats, treatment with the compound led to increased dopamine levels and decreased glutamate and nitrite ions, indicating a neuroprotective effect .
  • Alzheimer’s Disease Research :
    • A series of compounds based on the benzo[d]thiazole structure were synthesized and tested for AChE inhibition. The most effective compound exhibited strong binding interactions with AChE, suggesting a promising avenue for drug development .

Q & A

Q. What are the established synthetic routes for 4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide?

The compound is synthesized via multi-step protocols involving:

  • Coupling reactions : Substituted 2-aminobenzothiazoles are coupled with activated carbonyl intermediates (e.g., isocyanate or carbothioamide derivatives) under reflux in acetic acid buffered with sodium acetate .
  • Piperazine functionalization : Piperazine rings are modified using nucleophilic substitution or condensation reactions with thiophene derivatives. For example, 4-isopropylpiperazine-1-carbaldehyde has been used as a precursor in analogous syntheses .
  • Purification : Recrystallization (e.g., from dioxane) or column chromatography (e.g., using EtOAc/MeOH with triethylamine) ensures high purity .

Q. Which analytical techniques are critical for validating the compound’s structure and purity?

  • Spectroscopy :
  • 1H/13C NMR : Confirms substituent integration and connectivity (e.g., δ 4.51 ppm for piperazine protons in DMSO-d6) .
  • IR : Identifies functional groups like C=O (1628 cm⁻¹) and NH (3285 cm⁻¹) .
    • Chromatography :
  • TLC : Monitors reaction progress .
  • HPLC : Validates purity (>98%) using reverse-phase columns .
    • Elemental analysis : Matches calculated vs. experimental C/H/N/S ratios .

Q. What preliminary biological activities have been reported for this compound?

  • TRPV1 modulation : Structural analogs (e.g., 4-fluoropyridinyl-piperazine-carboxamides) show moderate TRPV1 antagonism (IC50 = 32 nM), suggesting potential analgesic applications .
  • Anti-inflammatory activity : Analogous N-(benzo[d]thiazol-2-yl) derivatives inhibit cyclooxygenase-2 (COX-2) in vitro, assessed via LPS-induced TNF-α suppression assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent modification :
  • Thiophene ring : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity and receptor binding .
  • Piperazine core : Replace with morpholine or thiomorpholine to alter pharmacokinetics (e.g., logP, solubility) .
    • Biological assays :
  • TRPV1 affinity : Use calcium flux assays in HEK293 cells expressing human TRPV1 .
  • Enzyme inhibition : Test COX-2 selectivity via fluorometric kits (e.g., Cayman Chemical) .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with TRPV1 (PDB: 5IS0) or COX-2 (PDB: 5KIR). Analogs with 2,3-dihydroxypropyl chains show improved hydrophobic pocket occupancy .
  • ADMET prediction : SwissADME estimates bioavailability (e.g., Lipinski’s Rule of Five compliance) and metabolic stability (CYP450 isoform interactions) .

Q. How can contradictory biological data across studies be resolved?

  • Assay standardization : Control variables like cell line (e.g., RAW264.7 vs. THP-1 for inflammation) and agonist concentration (e.g., capsaicin for TRPV1) .
  • Metabolite profiling : LC-MS identifies active metabolites that may explain off-target effects .
  • Cross-validation : Compare in vitro results with ex vivo models (e.g., rat dorsal root ganglion neurons for TRPV1) .

Q. What challenges arise in crystallographic characterization of this compound?

  • Crystal growth : Requires slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) .
  • Data collection : High-resolution (<1.0 Å) synchrotron radiation mitigates twinning issues common in piperazine derivatives .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks (e.g., N-H⋯O interactions) .

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